3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde
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Overview
Description
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a bromine atom at the 3-position and an aldehyde group at the 6-position of the pyrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3, typically in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4, often in anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid.
Reduction: 3-Bromopyrazolo[1,5-a]pyridine-6-methanol.
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or proteins by binding to their active sites. The bromine atom and aldehyde group can interact with amino acid residues in the target protein, leading to inhibition of its activity. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazolo[1,5-a]pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The specific positioning of these groups also influences the compound’s biological activity and interactions with target proteins.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-11-4-6(5-12)1-2-8(7)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIKRCRUWDWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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